2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
The compound “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with a complex structure . It is related to the class of compounds known as pyrazolo[1,5-a]pyrazines . These compounds are known for their diverse applications in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in the general heating condition and microwave-assisted condition . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C21H17ClN4OS . It includes a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 408.904 Da and a monoisotopic mass of 408.081146 Da . Other computed properties include a topological polar surface area of 62.5 Ų .Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-14-10-15(2)22(16(3)11-14)26-21(29)13-30-23-20-12-19(27-28(20)9-8-25-23)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBRYNHGBPPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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